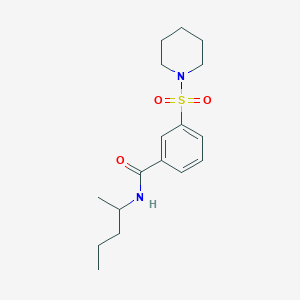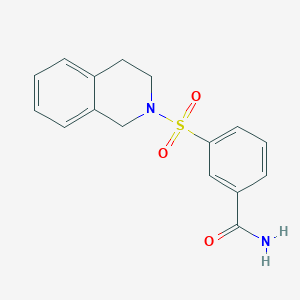
N-(1-methylbutyl)-3-(1-piperidinylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-methylbutyl)-3-(1-piperidinylsulfonyl)benzamide, also known as this compound, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound is a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) ion channel, which plays a crucial role in pain sensation and inflammation.
Mécanisme D'action
N-(1-methylbutyl)-3-(1-piperidinylsulfonyl)benzamide(1-methylbutyl)-3-(1-piperidinylsulfonyl)benzamide acts as a selective antagonist of the TRPV1 ion channel, which is involved in the transmission of pain and inflammation signals. By blocking the activation of TRPV1, this compound reduces the release of pro-inflammatory mediators and the activation of nociceptive neurons, leading to a reduction in pain and inflammation.
Biochemical and Physiological Effects:
This compound(1-methylbutyl)-3-(1-piperidinylsulfonyl)benzamide has been shown to have several biochemical and physiological effects. It has been demonstrated to reduce the release of pro-inflammatory cytokines, such as TNF-α and IL-6, and to decrease the activation of NF-κB, a transcription factor involved in the regulation of inflammatory responses. Moreover, it has been suggested that this compound may have neuroprotective effects, as it has been shown to reduce the release of glutamate, a neurotransmitter involved in the pathogenesis of various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(1-methylbutyl)-3-(1-piperidinylsulfonyl)benzamide(1-methylbutyl)-3-(1-piperidinylsulfonyl)benzamide in lab experiments is its high selectivity for the TRPV1 ion channel, which allows for precise targeting of pain and inflammation pathways. Moreover, this compound has been shown to have good pharmacokinetic properties, such as high oral bioavailability and good tissue penetration. However, one of the limitations of using this compound is its relatively low solubility in water, which may limit its use in certain experimental setups.
Orientations Futures
There are several future directions for the study of N-(1-methylbutyl)-3-(1-piperidinylsulfonyl)benzamide(1-methylbutyl)-3-(1-piperidinylsulfonyl)benzamide. One of the main areas of research is the development of more potent and selective TRPV1 antagonists, which may have improved therapeutic efficacy and fewer side effects. Moreover, there is a need for further studies to elucidate the exact mechanisms underlying the neuroprotective effects of this compound and to explore its potential applications in the treatment of neurological disorders. Finally, there is a need for more clinical trials to evaluate the safety and efficacy of this compound(1-methylbutyl)-3-(1-piperidinylsulfonyl)benzamide in humans.
Méthodes De Synthèse
The synthesis of N-(1-methylbutyl)-3-(1-piperidinylsulfonyl)benzamide(1-methylbutyl)-3-(1-piperidinylsulfonyl)benzamide is a multi-step process that involves the reaction of piperidine with 4-chlorobenzene sulfonyl chloride, followed by the reaction of the resulting compound with 1-methylbutylamine. The final product is obtained after purification by column chromatography. This synthesis method has been optimized to produce high yields of pure this compound(1-methylbutyl)-3-(1-piperidinylsulfonyl)benzamide.
Applications De Recherche Scientifique
N-(1-methylbutyl)-3-(1-piperidinylsulfonyl)benzamide(1-methylbutyl)-3-(1-piperidinylsulfonyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to be effective in reducing pain and inflammation in various animal models of inflammatory pain, neuropathic pain, and osteoarthritis. Moreover, it has been suggested that this compound may have potential applications in the treatment of other conditions, such as cancer, epilepsy, and anxiety.
Propriétés
IUPAC Name |
N-pentan-2-yl-3-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-3-8-14(2)18-17(20)15-9-7-10-16(13-15)23(21,22)19-11-5-4-6-12-19/h7,9-10,13-14H,3-6,8,11-12H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXCVSWXSMAUHFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(3-methoxy-1-piperidinyl)-N-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6101028.png)
![ethyl 4-amino-3-({[3-(trifluoromethyl)phenyl]amino}carbonyl)isothiazole-5-carboxylate](/img/structure/B6101036.png)
![N-{3-[(3-{[(4-chlorophenyl)sulfonyl]amino}-7-methoxy-2-quinoxalinyl)amino]phenyl}acetamide](/img/structure/B6101041.png)
![ethyl 4-({[(6-methylpyrimidin-4-yl)thio]acetyl}amino)benzoate](/img/structure/B6101044.png)
![N~1~-(2,5-dimethylphenyl)-N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B6101045.png)
![7-(difluoromethyl)-N-(3,4-dimethoxybenzyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6101057.png)
![methyl 2-({[(6-oxo-9-phenyl-6,9-dihydro-1H-purin-8-yl)thio]acetyl}amino)benzoate](/img/structure/B6101071.png)


![N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetamide](/img/structure/B6101095.png)
![4-{2-methyl-6-[4-(4-methylbenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B6101099.png)
![N-{4-bromo-2-[5-hydroxy-3-(propylthio)-1,2,4-triazin-6-yl]phenyl}acetamide](/img/structure/B6101107.png)
![1-methyl-2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(4-methoxyphenyl)hydrazone]](/img/structure/B6101122.png)
![1-(diethylamino)-3-[2-methoxy-5-({methyl[2-(tetrahydro-2H-pyran-4-yl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6101129.png)